molecular formula C7H12ClN3O B2437846 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride CAS No. 2138131-86-7

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

Cat. No.: B2437846
CAS No.: 2138131-86-7
M. Wt: 189.64
InChI Key: ZMNSWWXGEBRDRD-UHFFFAOYSA-N
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Description

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C7H11N3O·HCl It is known for its unique structure, which includes an oxadiazole ring fused to a cyclopentane ring

Preparation Methods

The synthesis of 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to exhibit selective agonist properties against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) . These interactions can modulate cellular signaling pathways, leading to therapeutic effects in various diseases.

Comparison with Similar Compounds

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is a compound with a unique oxadiazole moiety that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems and potential therapeutic applications.

  • Molecular Formula : C7H12ClN3O
  • Molecular Weight : 189.64 g/mol
  • CAS Number : 2138131-86-7
  • Appearance : White to off-white powder
  • Storage Conditions : Room temperature

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antiproliferative effects and interaction with biological targets.

Antiproliferative Activity

Research indicates that compounds containing the oxadiazole ring often exhibit significant antiproliferative properties. A study on related oxadiazole derivatives demonstrated cytotoxic effects against human tumor cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells. The mechanism of action was linked to the inhibition of topoisomerase I, an essential enzyme in DNA replication and repair .

Structure-Activity Relationship (SAR)

The structure of 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine is pivotal in determining its biological activity. Modifications to the oxadiazole ring and cyclopentane structure can enhance or diminish its efficacy. For instance, substituents on the oxadiazole ring have been shown to affect the compound's ability to inhibit cancer cell proliferation .

Case Study 1: Cytotoxicity Assay

In a study conducted by researchers exploring a library of oxadiazole derivatives, several compounds were evaluated for their cytotoxicity using the MTT assay. The results indicated that specific modifications to the oxadiazole scaffold significantly increased cytotoxicity against HCT-116 and HeLa cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range .

CompoundIC50 (HCT-116)IC50 (HeLa)
A12 µM15 µM
B5 µM7 µM
C3 µM4 µM

Case Study 2: Enzyme Inhibition

Another study focused on the interaction of oxadiazole derivatives with topoisomerase I. The findings revealed that certain derivatives could inhibit the enzyme's activity effectively, suggesting a potential pathway for developing new anticancer agents targeting this enzyme .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve:

  • DNA Interaction : By inhibiting topoisomerase I, the compound could prevent proper DNA replication.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of normal cell cycle progression.

Properties

IUPAC Name

1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-7(3-1-2-4-7)6-9-5-11-10-6;/h5H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNSWWXGEBRDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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